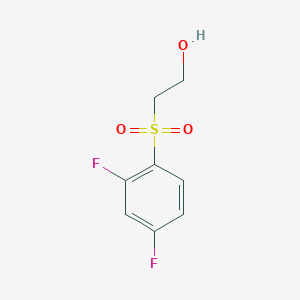

2,4-Difluorophenylsulfonylethanol

Description

2,4-Difluorophenylsulfonylethanol (CAS: 688763-15-7) is a fluorinated sulfonyl ethanol derivative with the molecular formula C₈H₈F₂O₃S and a molecular weight of 222.21 g/mol . The compound features a sulfonylethanol backbone (-SO₂-CH₂-CH₂OH) substituted with two fluorine atoms at the 2- and 4-positions of the phenyl ring.

Properties

IUPAC Name |

2-(2,4-difluorophenyl)sulfonylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O3S/c9-6-1-2-8(7(10)5-6)14(12,13)4-3-11/h1-2,5,11H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STWXCOMMZFURHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)S(=O)(=O)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluorophenylsulfonylethanol typically involves the reaction of 2,4-difluorophenylsulfonyl chloride with ethanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: In an industrial setting, the production of 2,4-Difluorophenylsulfonylethanol can be scaled up by using larger reactors and optimizing the reaction conditions to achieve higher yields and purity. The process involves the same basic steps as the laboratory synthesis but may include additional purification steps such as recrystallization or distillation to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluorophenylsulfonylethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted phenylsulfonylethanol derivatives.

Scientific Research Applications

2,4-Difluorophenylsulfonylethanol is used in a wide range of scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme inhibition and protein interactions.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Difluorophenylsulfonylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog Identification

Three close structural analogs are identified based on cheminformatics similarity scores (0.84–0.98) and substitution patterns (Table 1) :

| Compound Name | CAS No. | Molecular Formula | Similarity Score | Key Structural Difference |

|---|---|---|---|---|

| 2-((3-Fluorophenyl)sulfonyl)ethanol | 685892-13-1 | C₈H₈F₁O₃S | 0.98 | Monofluoro substitution at phenyl 3-position |

| 2-((2-Fluorophenyl)sulfonyl)ethanol | 685892-16-4 | C₈H₈F₁O₃S | 0.96 | Monofluoro substitution at phenyl 2-position |

| 4-(Ethylsulfonyl)-1,2-difluorobenzene | 845617-59-6 | C₈H₈F₂O₂S | 0.84 | Ethylsulfonyl group; lacks hydroxyl (-OH) |

Notes:

Impact of Fluorine Substitution Patterns

Electronic and Steric Effects

- 2,4-Difluorophenylsulfonylethanol: The 2,4-difluoro substitution creates strong electron-withdrawing effects, enhancing the sulfonyl group’s polarity. This may increase solubility in polar solvents compared to monofluoro analogs .

- 2-((2-Fluorophenyl)sulfonyl)ethanol: Steric hindrance near the sulfonyl group (2-fluoro) could reduce reactivity in nucleophilic substitutions compared to the 3-fluoro analog .

Physicochemical Properties (Inferred)

While explicit data (e.g., melting points, logP) are unavailable in the provided evidence, trends can be hypothesized:

- Molecular Weight: 2,4-Difluorophenylsulfonylethanol (222.21 g/mol) is heavier than monofluoro analogs (e.g., 208.20 g/mol for 2-((3-Fluorophenyl)sulfonyl)ethanol) due to additional fluorine .

Biological Activity

2,4-Difluorophenylsulfonylethanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- Chemical Formula : CHFOS

- Molecular Weight : Approximately 232.21 g/mol

- Structure : Contains a sulfonyl group attached to a difluorophenyl and an ethanol moiety, contributing to its reactivity and interaction with biological targets.

The biological activity of 2,4-difluorophenylsulfonylethanol is primarily attributed to its ability to interact with various enzymes and receptors. The sulfonamide functional group is known for its role in inhibiting enzymatic pathways, which can lead to therapeutic applications in treating bacterial infections and possibly cancer.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting biochemical pathways essential for pathogen survival or tumor growth.

- Receptor Interaction : Potential interactions with cellular receptors involved in metabolic processes could enhance its therapeutic profile.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit notable antimicrobial activities. 2,4-Difluorophenylsulfonylethanol has been evaluated for its effectiveness against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Comparison |

|---|---|---|

| Staphylococcus aureus (MRSA) | 0.25 µg/mL | Higher than chloramphenicol (16 µg/mL) |

| Escherichia coli | 1 µg/mL | Comparable to ciprofloxacin (1 µg/mL) |

| Pseudomonas aeruginosa | 0.5 µg/mL | Effective against biofilm-forming strains |

These findings suggest that the compound may serve as a promising lead in developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

Recent studies have explored the potential of 2,4-difluorophenylsulfonylethanol as an anticancer agent. It has shown inhibitory effects on B-Raf kinase, a target in various cancers.

- Case Study : A study reported that derivatives containing the difluorophenyl sulfonamide structure effectively regulated B-Raf kinase activity, leading to reduced proliferation in melanoma cell lines.

Research Findings

-

In Vitro Studies : Various studies have demonstrated that the compound exhibits significant antibacterial and anticancer properties.

- In vitro assays revealed inhibition of cell growth in several cancer cell lines at concentrations comparable to established chemotherapeutics.

- Structure-Activity Relationship (SAR) : Analysis of related compounds suggests that the presence of fluorine atoms enhances lipophilicity and metabolic stability, which may contribute to improved biological activity.

- Safety Profile : Preliminary toxicity assessments indicate that 2,4-difluorophenylsulfonylethanol has a favorable safety profile compared to other sulfonamide derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.